Fmoc-DL-selenomethionine

描述

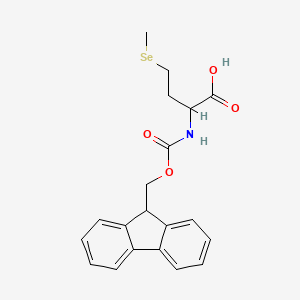

Fmoc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium. The compound is modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This modification facilitates the incorporation of selenomethionine into peptides and proteins, aiding in structural determination and the study of peptide-protein interactions .

作用机制

Target of Action

Fmoc-DL-selenomethionine is a compound that combines the properties of selenomethionine and the 9-fluorenylmethoxycarbonyl (Fmoc) group . Selenomethionine, a naturally occurring amino acid found in some plant materials, plays an essential role as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione . The Fmoc group is a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

Selenomethionine, on the other hand, acts as an antioxidant, depleting ROS and aiding in the formation and recycling of glutathione .

Biochemical Pathways

The selenomethionine cycle (SeMTC) is a crucial pathway for the metabolism of selenium . Four enzymes involved in the cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play a role in the metabolism of selenium, and their expression levels can be upregulated under selenium stress .

Pharmacokinetics

It is known that the organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium .

Result of Action

The introduction of selenium into proteins via this compound can facilitate solid-phase and solution structural determination and the study of peptide-protein interactions . This is particularly useful in proteomics research .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol . Additionally, the use of green calcium (II) iodide as a protective agent for the Fmoc protecting group can enable mild orthogonal ester hydrolysis conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-selenomethionine typically involves the protection of the amino group of selenomethionine with the Fmoc group. This can be achieved under standard conditions using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

化学反应分析

Types of Reactions

Fmoc-DL-selenomethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other mild oxidizing agents.

Reduction: β-mercaptoethanol or dithiothreitol (DTT).

Deprotection: Piperidine in DMF.

Major Products Formed

Oxidation: Selenoxide.

Reduction: Selenide.

Deprotection: Free selenomethionine.

科学研究应用

Synthesis of Selenoproteins

Overview

Fmoc-SeMet is extensively used in the solid-phase peptide synthesis (SPPS) of selenoproteins. The presence of selenium enhances the biological activity of certain proteins and peptides, making them more effective in various biochemical processes.

Case Study

A study demonstrated the incorporation of selenomethionine into amyloid sequences, revealing its impact on fibrillogenesis and toxicity. The substitution of methionine with selenomethionine in amyloid-beta (Aβ40) and human prion protein (HuPrP(106–140)) showed site-specific effects on aggregation and toxicity. In particular, the presence of SeMet inhibited fibrillation in certain sequences while accelerating it in others, indicating its role in modulating protein behavior under pathological conditions .

Biochemical Research Applications

Oxidative Stress Studies

Selenium is known for its antioxidant properties, and Fmoc-SeMet can be utilized in research focused on oxidative stress. By incorporating this amino acid into peptides, researchers can study the protective roles of selenoproteins against oxidative damage.

Table 1: Antioxidant Properties of Selenoproteins

| Selenoprotein | Function | Source |

|---|---|---|

| Glutathione Peroxidase | Reduces hydrogen peroxide | Various tissues |

| Thioredoxin Reductase | Regulates redox status | Liver |

| Selenoprotein P | Transport of selenium | Plasma |

Therapeutic Potential

Cancer Research

The incorporation of Fmoc-SeMet into therapeutic peptides has shown promise in cancer research. Selenium's role in apoptosis and cell signaling pathways makes it a candidate for developing anti-cancer agents.

Case Study

Research indicates that selenomethionine can influence tumor growth by modulating pathways involved in cell proliferation and apoptosis. Peptides synthesized with Fmoc-SeMet have been tested for their efficacy in inhibiting cancer cell lines, demonstrating potential as novel therapeutic agents .

Analytical Chemistry

Fmoc-SeMet is also employed in analytical chemistry for the study of selenoamino acids. Its unique properties allow for the development of specific analytical methods to quantify selenium-containing compounds.

Methodology

Techniques such as high-performance liquid chromatography (HPLC) have been adapted to analyze Fmoc-SeMet derivatives. The derivatization process enhances detection sensitivity, facilitating accurate quantification .

Biophysical Studies

The biophysical properties of peptides containing Fmoc-SeMet are crucial for understanding protein folding and stability. These studies often utilize techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy to elucidate structural changes induced by selenium incorporation.

Findings

Research has shown that peptides with selenomethionine exhibit different folding pathways compared to their methionine counterparts, affecting their stability and interaction with other biomolecules .

相似化合物的比较

Similar Compounds

Fmoc-selenomethionine: Similar in structure but typically refers to the L-isomer.

Fmoc-L-selenomethionine: The L-isomer of selenomethionine with an Fmoc protecting group.

Fmoc-D-selenomethionine: The D-isomer of selenomethionine with an Fmoc protecting group.

Uniqueness

Fmoc-DL-selenomethionine is unique in that it contains both D- and L-isomers of selenomethionine, making it a racemic mixture. This can be advantageous in certain applications where the presence of both isomers is beneficial. Additionally, the Fmoc group provides a convenient handle for peptide synthesis, allowing for the incorporation of selenium into peptides and proteins with ease .

生物活性

Fmoc-DL-selenomethionine is a selenoamino acid that serves as a significant analog of methionine, incorporating selenium into its structure. This compound has garnered attention due to its potential biological activities, particularly in cancer research and its role in selenium metabolism. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications in health and disease.

This compound features a phenylmethoxycarbonyl (Fmoc) protecting group attached to the selenium-containing amino acid methionine. The presence of selenium allows it to participate in various biochemical reactions that are critical for cellular function.

- Inhibition of Aminoacyl-tRNA Synthetases : this compound has been used as a positive control in studies examining the inhibition of methionyl-tRNA synthetase (MRS). Research indicates that it effectively inhibits MRS activity, which is crucial for protein synthesis. In vitro studies demonstrated that this compound reduces aminoacylation activity significantly, indicating its potential as an anticancer agent by disrupting protein synthesis in cancer cells .

- Antioxidant Activity : Selenium compounds, including selenomethionine derivatives, are known for their antioxidant properties. They can enhance the activity of selenoproteins like glutathione peroxidase, which protects cells from oxidative stress. This mechanism is vital for maintaining cellular homeostasis and preventing damage from reactive oxygen species .

- Impact on Cell Proliferation : Studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been reported to suppress the proliferation of A549 (lung cancer) and HCT116 (colon cancer) cells with IC50 values indicating significant potency .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 28.4 | Inhibition of MRS | |

| HCT116 | 41.9 | Inhibition of MRS | |

| MCF-7 | Not specified | Antiproliferative activity |

Case Studies

- Cancer Research : In a study evaluating various selenoamino acids, this compound demonstrated significant inhibition of tumor cell growth compared to controls. The mechanism was attributed to its ability to interfere with aminoacyl-tRNA synthetase activity, leading to reduced protein synthesis essential for tumor growth .

- Selenium Supplementation : Clinical trials assessing different forms of selenium supplementation have indicated that selenomethionine improves plasma selenium levels more effectively than sodium selenite. This suggests that this compound may have enhanced bioavailability and absorption characteristics compared to other selenium forms .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJGLAOGAWHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。